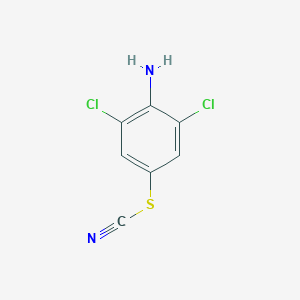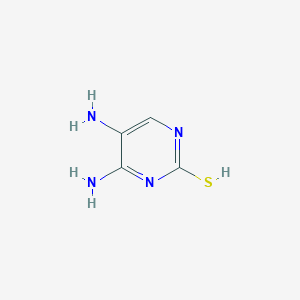
(1,2,3,5-~2~H_4_)Benzene
説明
(1,2,3,5-~2~H_4_)Benzene is a useful research compound. Its molecular formula is C6H6 and its molecular weight is 82.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization of Hexaarylbenzenes
One significant application of benzene derivatives like (1,2,3,5-2H₄)Benzene in scientific research involves the synthesis and characterization of hexaarylbenzenes. These compounds, which are created through the replacement of benzene's hydrogen atoms with various substituents, demonstrate the extraordinary structural diversity benzene derivatives can achieve. A study by Suzuki, Segawa, Itami, and Yamaguchi (2015) highlighted a programmed synthesis approach using C-H activation, cross-coupling, and [4+2] cycloaddition reactions, enabling the isolation and structure-property characterization of hexaarylbenzenes with unique aryl substituents. This method not only allows for the exploration of benzene's structural diversity but also has implications for creating materials for pharmaceuticals, agrochemicals, plastics, and organic electronic devices (Suzuki, Segawa, Itami, & Yamaguchi, 2015).
Hybrid Organic/Inorganic Benzene Derivatives
Another research area involves the study of hybrid organic/inorganic benzene derivatives, such as the work done by Marwitz et al. (2009). They investigated a compound that bridges the properties of benzene and its inorganic isoelectronic relative, borazine, leading to insights into aromaticity and delocalization. Such studies are crucial for advancing the understanding of fundamental chemistry concepts and exploring new materials for biomedical research and materials science applications (Marwitz, Matus, Zakharov, Dixon, & Liu, 2009).
Supramolecular Chemistry Applications
Benzene derivatives also play a vital role in supramolecular chemistry, as demonstrated by Cantekin, de Greef, and Palmans (2012). Their work on benzene-1,3,5-tricarboxamides (BTAs) showcases the utilization of benzene's simple structure in applications ranging from nanotechnology to biomedical fields. The self-assembly behavior of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding is particularly noteworthy for its potential in creating advanced materials (Cantekin, de Greef, & Palmans, 2012).
Aromatic Chemistry and Aromaticity
The study of aromatic chemistry, particularly concerning benzene and its derivatives, continues to be a rich field of research. Wu et al. (2015) reported on the synthesis of a hybrid inorganic/organic benzene derivative, demonstrating its aromaticity through experimental and computational evidence. This research not only contributes to a deeper understanding of aromatic compounds but also explores their potential reactivity and applications in creating new materials and chemical processes (Wu, Kong, Li, Ganguly, & Kinjo, 2015).
作用機序
Target of Action
This compound, also known as Benzene-1,2,4,5-d4 or (1,2,3,5-~2~H_4_)Benzene, is a deuterated derivative of benzene . As such, it may interact with similar biological targets as benzene, but the specific targets and their roles are currently unknown.
Mode of Action
It is known that benzene and its derivatives can interact with various biological molecules, potentially altering their function
Biochemical Pathways
A study on the catabolism of aromatic compounds in fungi has identified a new 1,2,3,5-tetrahydroxybenzene central pathway
Pharmacokinetics
The compound has a boiling point of 80°C and a density of 0.919 g/mL at 25°C . These properties may influence its bioavailability, but further studies are needed to fully understand its pharmacokinetics.
Action Environment
The action, efficacy, and stability of 1,2,3,5-tetradeuteriobenzene may be influenced by various environmental factors. For instance, its physical properties, such as boiling point and density, suggest that it may be volatile and could potentially evaporate in certain conditions . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,2,3,5-tetradeuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-VTBMLFEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584343 | |
| Record name | (1,2,3,5-~2~H_4_)Benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14941-52-7 | |
| Record name | (1,2,3,5-~2~H_4_)Benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14941-52-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does deuterium substitution in Benzene-1,2,4,5-d4 influence the Jahn-Teller distortion of its cation radical?
A1: The study reveals that replacing specific hydrogen atoms with deuterium in Benzene-1,2,4,5-d4 leads to a distinct distortion pattern in its cation radical. The presence of deuterium atoms affects the electron distribution within the molecule. [] This results in the undeuterated C–H bonds preferentially occupying positions with higher spin density in the distorted structure. Interestingly, this distortion consistently leads to a ground state with 2B2g symmetry in D2h point group, irrespective of the deuterium substitution pattern. [] This highlights a unique structure-property relationship governed by isotopic substitution in this aromatic system.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


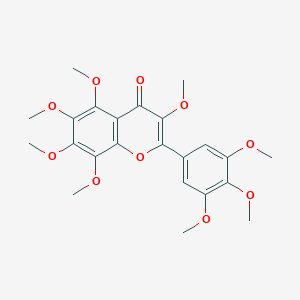
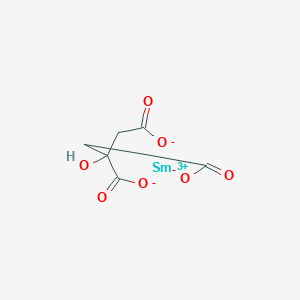
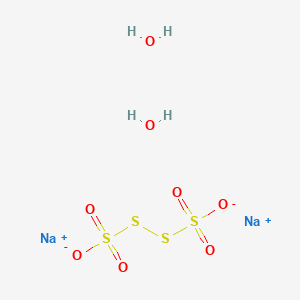
![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)
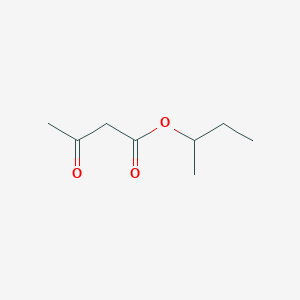
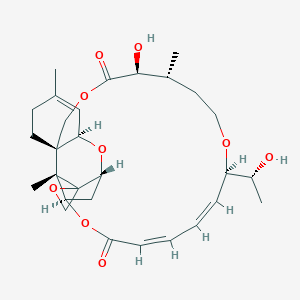
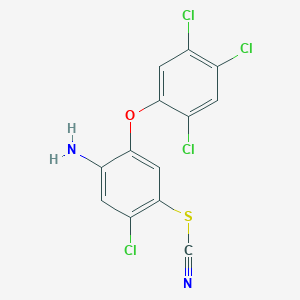
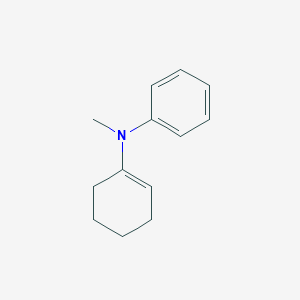

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)

